[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester
Description
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester is a specialized ester derivative featuring a cyclopropane ring core modified with tert-butoxycarbonyl (Boc) and amino-acetyl functionalities. This compound is structurally characterized by:
- Cyclopropane backbone: A strained three-membered carbon ring, which imparts unique steric and electronic properties .
- Boc-protected amine: The tert-butoxycarbonyl group acts as a protective moiety for the amino group, enhancing stability during synthetic processes .
- Ethyl ester terminus: The ethyl ester group facilitates solubility in organic solvents and serves as a common handle for further hydrolysis or transesterification reactions .
Synthetic routes typically involve coupling reactions between Boc-protected amino acids and cyclopropane-derived intermediates using carbodiimide-based activating agents (e.g., EDC/HOBT) in acetonitrile or ethyl acetate .
Properties
IUPAC Name |
ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-5-19-9(16)8-14-10(17)13(6-7-13)15-11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKMTOYGLTZSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The most cited method begins with 1-(tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (CAS 72784-47-5). This precursor is activated for amide bond formation with glycine ethyl ester (CAS 14719-37-0).
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM). For instance, a protocol from Ambeed (2020) describes refluxing the acid with excess thionyl chloride and catalytic DMF, followed by azeotropic drying.
Amide Bond Formation
The acyl chloride is reacted with glycine ethyl ester in the presence of a base such as 4-methylmorpholine or triethylamine (TEA) . A representative procedure involves:
-
Dissolving glycine ethyl ester in DCM under nitrogen.
-
Adding the acyl chloride dropwise at 0°C.
-
Stirring for 1–2 hours before quenching with aqueous NaHCO₃.
Key Data:
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → room temperature |
| Base | 4-methylmorpholine |
| Yield (crude) | ~60–70% (estimated) |
Stepwise Assembly via Cyclopropane Intermediate
Cyclopropane Ring Formation
An alternative route synthesizes the cyclopropane core in situ. 1-amino cyclopropanecarboxylic acid hydrochloride (CAS 72784-47-5) is esterified with ethanol under acidic conditions:
Boc Protection and Subsequent Coupling
The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a mixture of THF and water, followed by coupling with glycine ethyl ester as described in Section 2.2.
Advantages:
-
Avoids handling sensitive acyl chlorides.
-
Enables modular functionalization of the cyclopropane ring.
Critical Analysis of Methodologies
Efficiency and Scalability
-
Direct Coupling offers fewer steps but requires stringent anhydrous conditions.
-
Stepwise Assembly allows intermediate purification but involves additional synthetic steps, potentially reducing overall yield.
Side Reactions and Mitigation
-
Boc Deprotection: Acidic conditions during acyl chloride formation may cleave the Boc group. Using milder reagents like DCC/HOBt for activation mitigates this risk.
-
Racemization: Symmetric cyclopropane minimizes stereochemical concerns, but chiral variants require low-temperature coupling.
Industrial and Research Applications
The compound’s primary use lies in peptide synthesis , where its ethyl ester facilitates lipophilic handling, and the Boc group allows orthogonal deprotection. Recent patents highlight its role in synthesizing kinase inhibitors and protease-resistant peptides .
Chemical Reactions Analysis
Types of Reactions
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a bioactive molecule. Research indicates that derivatives of cyclopropanecarboxylic acids can serve as inhibitors in biological pathways, such as ethylene biosynthesis in plants. Ethylene is a critical hormone involved in fruit ripening and senescence; thus, compounds that inhibit its production can help regulate these processes effectively .
Case Study: Ethylene Biosynthesis Inhibition
- Objective: To assess the effectiveness of newly synthesized cyclopropanecarboxylic acids as inhibitors of ethylene biosynthesis.
- Method: In silico analysis was performed to evaluate the binding affinity of these compounds to key enzymes involved in ethylene production.
- Results: The study demonstrated that certain derivatives exhibited significant inhibitory effects on enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO), suggesting their potential use in agricultural applications to prolong shelf life and quality of fruits and vegetables .
Organic Synthesis
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester can be utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Example Applications:
- Synthesis of amino acid derivatives.
- Formation of peptide bonds through coupling reactions.
- Use in combinatorial chemistry to generate libraries of related compounds for drug discovery.
Agricultural Science
In agricultural research, compounds like [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester are being explored for their roles in plant growth regulation. Their ability to modulate hormonal pathways can lead to improved crop yields and resilience against environmental stressors.
Research Insights:
- Studies have indicated that cyclopropanecarboxylic acids can act as innovative regulators of plant growth by influencing ethylene levels, thereby affecting fruit development and maturation .
Mechanism of Action
The mechanism of action of [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and blocking their activity.
Modulating signaling pathways: Interacting with receptors or signaling molecules to alter cellular responses.
Inducing cellular effects: Triggering apoptosis or other cellular processes through its chemical reactivity.
Comparison with Similar Compounds
Table 1: Key Differences in Cyclopropane Derivatives
Key Observations :
- Larger cycloalkanes (e.g., cyclooctane in 4.1) exhibit lower melting points due to reduced ring strain and enhanced molecular flexibility .
Functional Group Variations in Ethyl Ester Derivatives
Table 2: Impact of Substituents on Physicochemical Properties
Key Observations :
Biological Activity
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester, also known by its CAS number 129306-15-6, is a compound that has garnered interest in the field of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester is with a molecular weight of approximately 286.33 g/mol. The compound features a cyclopropane ring, which is significant for its biological activity due to the unique strain and reactivity associated with such structures.
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of cyclopropane-containing compounds exhibit antimicrobial properties. For instance, studies have shown that certain amino acid derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
2. Enzyme Inhibition
Cyclopropane derivatives have been studied for their ability to act as enzyme inhibitors. Specifically, the compound may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and metabolic disorders .
3. Neuroprotective Effects
Preliminary studies suggest that compounds similar to [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester may provide neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .
Case Study 1: Antimicrobial Activity
A study conducted on various amino acid derivatives, including those containing cyclopropane rings, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy and found that modifications to the cyclopropane structure enhanced activity .
Case Study 2: Enzyme Inhibition
In another research effort, the compound was evaluated for its potential to inhibit specific enzymes involved in cancer metabolism. The results indicated that certain structural modifications could lead to increased inhibition rates, suggesting a pathway for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester, and how is the tert-butoxycarbonyl (Boc) group utilized in its synthesis?
- Methodological Answer : The Boc group is critical for protecting amines during synthesis. A common approach involves coupling cyclopropanecarbonyl intermediates with ethyl glycinate derivatives under peptide-coupling conditions (e.g., using HATU or DCC as activators). For example, cyclopropane rings can be introduced via [2+1] cycloaddition reactions with alkenes and carbenes. The Boc group is typically removed under acidic conditions (e.g., TFA) post-synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the cyclopropane ring (δ ~1.0–2.5 ppm for cyclopropane protons) and Boc group (tert-butyl singlet at δ ~1.4 ppm). IR spectroscopy identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1740 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns highlighting the Boc group loss (e.g., m/z corresponding to [M – Boc + H]⁺) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to ethyl acetate analogs (e.g., ): use fume hoods to avoid inhalation of volatile byproducts, wear nitrile gloves to prevent dermal exposure, and store away from oxidizers. Conduct stability tests under varying pH/temperature to assess decomposition risks .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) is ideal. Refinement protocols should prioritize anisotropic displacement parameters for cyclopropane carbons. For ambiguous electron density (e.g., Boc group rotamers), use OLEX2 or Mercury to model alternative conformations. Cross-validate with DFT-optimized structures to resolve clashes .
Q. What experimental strategies mitigate low yields in cyclopropane ring formation during synthesis?
- Methodological Answer : Optimize carbene precursors (e.g., diazomethane derivatives) and reaction solvents (e.g., DCM for low polarity). Catalysts like CuCl₂ ( ) enhance cyclopropanation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates to minimize side reactions (e.g., ring-opening) .
Q. How do environmental factors (pH, temperature) influence the compound’s stability, and what analytical methods track degradation pathways?
- Methodological Answer : Conduct accelerated stability studies using HPLC-MS under stressed conditions (e.g., 40°C/75% RH). Acidic conditions may hydrolyze the ester group (monitor via loss of ethyl acetate by GC-MS). Neutral/basic conditions risk Boc deprotection. Use Arrhenius modeling to predict shelf-life .
Q. Can computational methods predict the compound’s bioactivity or binding affinity for peptidomimetic applications?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen against target proteins (e.g., proteases). Parametrize the cyclopropane ring using GAFF2 force fields in MD simulations (AMBER/NAMD). Validate predictions with SPR or ITC binding assays. Structural analogs in suggest potential as kinase inhibitors .
Q. How should researchers address contradictory spectroscopic data from different sources (e.g., NIST vs. in-house observations)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
